Benzamide, N-(5-carbamoylmethyl-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)-4-chloro-
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Overview
Description
N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE is a complex organic compound with a unique structure that includes a benzamide moiety and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE typically involves multiple steps. One common method starts with the preparation of the imidazolidinone ring, followed by the introduction of the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve consistent quality and high efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and imidazolidinone-containing molecules. Examples include:
- N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-METHYLBENZAMIDE
- N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-FLUOROBENZAMIDE
Uniqueness
What sets N-[5-(CARBAMOYLMETHYL)-3-METHYL-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-CHLOROBENZAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13ClN4O3S |
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Molecular Weight |
340.79 g/mol |
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C13H13ClN4O3S/c1-17-12(21)9(6-10(15)19)18(13(17)22)16-11(20)7-2-4-8(14)5-3-7/h2-5,9H,6H2,1H3,(H2,15,19)(H,16,20) |
InChI Key |
UAAOMVLVJWVDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)N |
Origin of Product |
United States |
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